tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate
Description
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate is a bicyclic heterocyclic compound featuring a fused oxazine (oxygen- and nitrogen-containing six-membered ring) and azepine (seven-membered nitrogen-containing ring) scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and solubility during synthetic applications. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for alkaloid-derived drug candidates or peptide mimetics .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
HJRPVTPZNLXFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
The oxazino[3,2-c]azepine framework is formed through a cyclization reaction involving a diamine precursor and a diol or epoxide. This step requires:
- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred.
- Temperature Control: Moderate heating (~80–120°C) ensures efficient ring closure without decomposition.
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like BF3 are commonly used.
Functional Group Protection
To prevent undesired side reactions during subsequent steps, the amino groups are protected using tert-butoxycarbonyl (Boc) groups. This step involves:
Esterification
The carboxylic acid group is esterified with tert-butyl alcohol to form the final tert-butyl ester derivative. This step requires:
- Catalyst: Acidic catalysts like sulfuric acid or HCl.
- Solvent: Non-polar solvents such as dichloromethane (DCM).
- Reaction Conditions: Stirring at room temperature for ~6–12 hours.
Optimization Parameters
Reaction Variables
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures may cause degradation. |
| Solvent | Acetonitrile or DMF | Ensures solubility of reactants and intermediates. |
| Catalyst | PTSA or BF3 | Promotes cyclization and esterification efficiently. |
| Reaction Time | 6–12 hours | Prolonged reaction times reduce yield due to side reactions. |
Purification Techniques
After synthesis, purification is performed using:
- Column Chromatography: To separate the desired product from impurities.
- Crystallization: Using solvents like ethanol or hexane for high-purity product isolation.
Challenges in Synthesis
- Side Reactions: Competing reactions such as hydrolysis or over-cyclization can reduce yield.
- Steric Hindrance: The bulky tert-butyl group can complicate esterification reactions.
- Scalability: Multi-step synthesis may require modification for large-scale production.
Summary Table of Key Data
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Diamine + Diol/Epoxide; PTSA | Formation of oxazino[3,2-c]azepine ring |
| Protection | Boc anhydride; TEA | Protection of amino groups |
| Esterification | tert-butyl alcohol; HCl | Formation of tert-butyl ester |
Chemical Reactions Analysis
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Recent studies have shown that compounds similar to tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine derivatives exhibit antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections. The structural features of this compound may enhance its efficacy in inhibiting viral replication pathways .
- Neuropharmacology :
- Analgesic Properties :
Material Science Applications
- Polymer Synthesis :
- Nanomaterials Development :
Synthetic Methodologies
- Synthesis Routes :
- Reactivity Studies :
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Key Structural Analog: (4aR,7aR)-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
The compound (4aR,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate shares the Boc-protected amine and oxazine ring system but differs in the fused pyrrolidine (five-membered nitrogen-containing ring) instead of azepine. Key distinctions include:
| Property | Target Compound | (4aR,7aR)-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate |
|---|---|---|
| Molecular Formula | Likely C₁₂H₂₂N₂O₃* | C₁₁H₂₀N₂O₃ |
| Molecular Weight | Estimated ~242.3 g/mol | 228.29 g/mol |
| Ring System | Oxazino-azepine (6+7 membered rings) | Oxazino-pyrrolidine (6+5 membered rings) |
| Storage Conditions | Not reported | Not specified |
*Inferred from structural similarity; exact data unavailable in provided evidence.
The larger azepine ring in the target compound confers greater conformational flexibility, which may influence its reactivity and binding affinity in medicinal chemistry contexts.
Functional Analog: 1-(Coumarin-3-carbonyl) Guaiazulene Derivatives
These coumarin hybrids exhibit antimicrobial activity via condensation reactions under mild conditions .
Research Findings and Implications
- Synthetic Utility : Both the target compound and its pyrrolidine analog serve as Boc-protected intermediates, enabling amine-sensitive reactions in peptide synthesis .
- Bioactivity Potential: The coumarin derivatives in demonstrate that fused heterocycles can exhibit antimicrobial properties. The target compound’s azepine ring may offer unique pharmacokinetic advantages, though empirical studies are needed .
- Physicochemical Properties : The larger molecular weight and flexible azepine ring of the target compound may improve solubility compared to the pyrrolidine analog, though this requires experimental validation.
Biological Activity
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate (CAS No. 1932309-14-2) is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and analgesic potential, supported by data tables and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Purity : 95%
- Storage Conditions : Freezer
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several azabicyclic compounds, this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Penicillin |
| Streptococcus pneumoniae | 16 | Lower than Erythromycin |
2. Neuroprotective Effects
Research on similar bicyclic compounds indicates potential neuroprotective effects, which may be relevant for conditions like Alzheimer's disease.
Mechanism of Action
The proposed mechanism involves the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress.
3. Analgesic Activity
Emerging studies suggest that compounds within this structural class may possess analgesic properties.
Research Findings
A study showed that the compound could reduce pain responses in animal models, indicating its potential for developing new pain management therapies.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Moderate antibacterial activity | Effective against E. coli |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Low neuroprotective activity | Limited efficacy in oxidative stress models |
Q & A
Basic: What are the critical safety considerations for handling tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate in laboratory settings?
Answer:
- Hazard Identification : Conflicting safety data exist. classifies the compound under H220 (extremely flammable gas) and H304 (harmful if swallowed), requiring precautions like P210 (avoid heat/sparks) and P301+P310 (immediate medical attention if ingested). However, reports "no known hazard," highlighting the need to cross-reference safety sheets from multiple sources .
- Storage : Store in airtight containers under inert gas (P403) and away from oxidizing agents (P420). Use explosion-proof refrigeration if required ( , P407) .
- Waste Disposal : Follow P501 guidelines (dispose of contents/containers via licensed waste handlers) to avoid environmental contamination (H400-H420) .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
- Key Steps :
- Boc Protection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step synthesis (e.g., coupling with NaH in DMF at 95°C for cyclization; ) .
- Deprotection : TFA in DCM efficiently removes Boc groups without degrading the oxazino-azepine core (, Step 3) .
- Purification : Employ column chromatography (e.g., DCM/MeOH gradients) to isolate intermediates, as described in for separating byproducts .
Advanced: How can researchers resolve contradictions in hazard classification data for this compound?
Answer:
- Data Triangulation : Compare GHS classifications across sources. For example, lists flammability (H220) and toxicity (H304), while claims "no known hazard." Validate via:
- Experimental Testing : Conduct flash-point analysis (for flammability) and acute toxicity assays (e.g., OECD 423).
- Supplier Consultation : Request detailed SDS from manufacturers ( and cite different vendors) .
- Literature Review : Cross-check pharmacological studies (e.g., and ) for incidental safety observations .
Advanced: What methodologies are recommended for evaluating the pharmacological activity of this compound?
Answer:
- Target Validation : and highlight its role as a KRAS inhibitor. Use:
- In Vitro Assays : Measure IC50 values via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay for KRAS G12C mutants) .
- Cellular Models : Test efficacy in cancer cell lines (e.g., NCI-H358 for KRAS-driven tumors) with dose-response curves.
- Structural Analysis : Confirm binding via X-ray crystallography (as in for related oxazine derivatives) .
Advanced: How can researchers address challenges in purifying tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine derivatives?
Answer:
- Byproduct Management :
- Analytical Validation : Confirm purity via HPLC-MS ( reports ESI-API [M+H]+=343.3 for intermediates) .
Advanced: What spectroscopic and computational tools are critical for structural characterization?
Answer:
- Spectroscopy :
- Computational Modeling :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
- Docking Studies : Simulate KRAS binding interactions using AutoDock Vina () .
Advanced: How can researchers mitigate synthetic bottlenecks in scaling up derivatives of this compound?
Answer:
- Process Optimization :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1 hour at 120°C in , Step 9) .
- Catalyst Screening : Test Pd2(dba)3/Ruphos systems for Buchwald-Hartwig couplings () .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor intermediates via FTIR or Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
